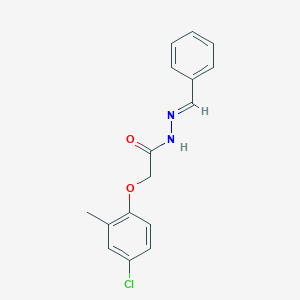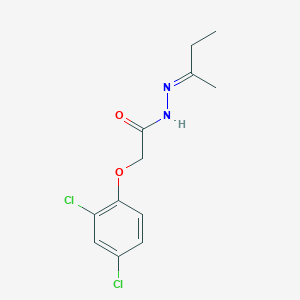
4-ethyl-N-(1-naphthyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)ethyl-4-toluenesulfonamide, is a chemical compound that belongs to the class of sulfonamides. It is a white solid that is soluble in organic solvents such as chloroform and acetone. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide is not fully understood. However, it is believed that the compound binds to metal ions through its sulfonamide group, which acts as a chelating agent. The binding of the compound to metal ions results in a change in the fluorescence properties of the compound, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide have not been extensively studied. However, the compound has been shown to have low toxicity and is not known to have any significant adverse effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide is its high selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. However, the compound has some limitations, including its low solubility in water and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the research on 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One potential area of research is the development of new fluorescent probes based on the structure of the compound. Another area of research is the investigation of the compound's potential applications in the detection of metal ions in environmental samples. Additionally, the compound's potential use in the development of new drugs and therapies for various diseases could also be explored.
Méthodes De Synthèse
The synthesis of 4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction between 1-naphthylamine and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces the desired compound as a white solid with a yield of around 70%.
Applications De Recherche Scientifique
4-ethyl-4-ethyl-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to metal ions such as zinc, copper, and mercury, and emit fluorescence upon binding.
Propriétés
Formule moléculaire |
C18H17NO2S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-ethyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-2-14-10-12-16(13-11-14)22(20,21)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-13,19H,2H2,1H3 |
Clé InChI |
ZTQRIEJTRZORCJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




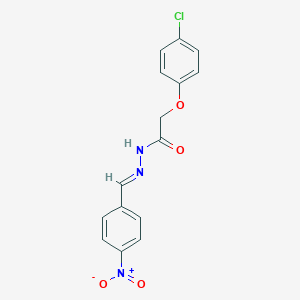
![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
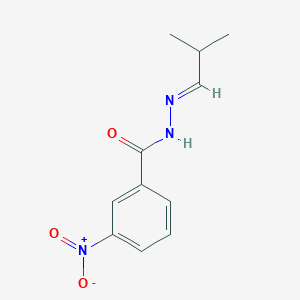
![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
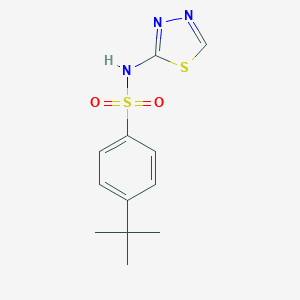
![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
